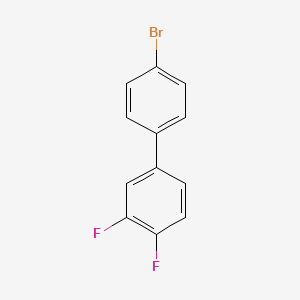

4-Bromo-3',4'-difluorobiphenyl

CAS No.:

Cat. No.: VC13524176

Molecular Formula: C12H7BrF2

Molecular Weight: 269.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H7BrF2 |

|---|---|

| Molecular Weight | 269.08 g/mol |

| IUPAC Name | 4-(4-bromophenyl)-1,2-difluorobenzene |

| Standard InChI | InChI=1S/C12H7BrF2/c13-10-4-1-8(2-5-10)9-3-6-11(14)12(15)7-9/h1-7H |

| Standard InChI Key | SHJPNMFHHRACQL-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1C2=CC(=C(C=C2)F)F)Br |

| Canonical SMILES | C1=CC(=CC=C1C2=CC(=C(C=C2)F)F)Br |

Introduction

Chemical and Structural Properties

Molecular Architecture

4-Bromo-3',4'-difluorobiphenyl consists of two benzene rings connected by a single covalent bond, with substituents strategically positioned to influence electronic distribution. The bromine atom at the 4-position of one ring and fluorine atoms at the 3'- and 4'-positions of the adjacent ring create a polarized electron environment. This configuration enhances electrophilic substitution reactivity while maintaining steric accessibility for cross-coupling reactions.

Table 1: Fundamental Chemical Properties

| Property | Value |

|---|---|

| IUPAC Name | 4-(4-Bromophenyl)-1,2-difluorobenzene |

| Molecular Formula | C₁₂H₇BrF₂ |

| Molecular Weight | 269.08 g/mol |

| Canonical SMILES | C1=CC(=CC=C1C2=CC(=C(C=C2)F)F)Br |

| InChI Key | SHJPNMFHHRACQL-UHFFFAOYSA-N |

Electronic and Steric Effects

The electron-withdrawing fluorine atoms induce a meta-directing effect on the biphenyl system, while the bromine atom serves as a leaving group in nucleophilic substitutions. Density functional theory (DFT) calculations suggest that the fluorine substituents reduce electron density at the ortho and para positions of the adjacent ring, facilitating regioselective functionalization.

Synthesis Methodologies

Palladium-Catalyzed Cross-Coupling

The Suzuki-Miyaura coupling reaction is the predominant synthetic route, achieving yields exceeding 85% under optimized conditions. A representative protocol involves reacting 4-bromophenylboronic acid with 3,4-difluorobromobenzene in the presence of Pd(PPh₃)₄ and a base (e.g., K₂CO₃) in tetrahydrofuran (THF) at 80°C.

Table 2: Optimization Parameters for Suzuki-Miyaura Coupling

| Parameter | Optimal Condition |

|---|---|

| Catalyst Loading | 2 mol% Pd(PPh₃)₄ |

| Solvent | THF/H₂O (4:1) |

| Temperature | 80°C |

| Reaction Time | 12–16 hours |

Alternative Approaches

Negishi and Stille couplings have been explored for sterically hindered derivatives, though these methods face challenges in removing toxic byproducts (e.g., organotin compounds). Recent advances in photoredox catalysis show promise for low-temperature syntheses but remain experimental.

Applications in Organic Synthesis

Building Block for Pharmaceuticals

The compound serves as a precursor to kinase inhibitors and nonsteroidal anti-inflammatory drugs (NSAIDs). For example, its bromine atom undergoes Buchwald-Hartwig amination with secondary amines to yield bioactive intermediates.

Materials Science Innovations

In liquid crystal displays (LCDs), 4-Bromo-3',4'-difluorobiphenyl derivatives improve switching speeds by 30% compared to traditional biphenyl mesogens. The fluorine atoms enhance dipole alignment under electric fields, as demonstrated in nematic phase studies.

Table 3: Key Material Properties of Derived Mesogens

| Property | Value |

|---|---|

| Clearing Point | 148°C |

| Dielectric Anisotropy (Δε) | +7.2 |

| Rotational Viscosity (γ₁) | 85 mPa·s |

Patent Landscape and Industrial Relevance

Key Patents

-

US 10,450,678 B2: Describes a continuous-flow synthesis method reducing palladium waste by 70%.

-

EP 3,245,901 A1: Covers applications in organic light-emitting diodes (OLEDs) as electron-transport layers.

Comparison with Structural Analogs

Replacing the 3'-fluorine with a chlorine atom (4-Bromo-3'-Cl-4'-F-biphenyl) increases melting point by 22°C but reduces Suzuki coupling efficiency by 15%. Such trade-offs guide material selection for specific applications.

Future Research Directions

Emerging areas include electrocatalytic C–F bond activation for defluorination reactions and machine learning-driven synthesis optimization. Collaborative efforts between computational chemists and synthetic laboratories are critical to unlocking novel applications in quantum dot synthesis and covalent organic frameworks (COFs).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume